EN40

描述

EN40 是一种有效的醛脱氢酶 3A1 (ALDH3A1) 选择性抑制剂。它作为共价配体发挥作用,其 IC50 值为 2 微摩尔。 该化合物在科学研究中表现出巨大潜力,特别是在癌症治疗领域 .

准备方法

EN40 的合成路线涉及使用特定的试剂和条件来实现所需的化学结构。该化合物通常通过一系列有机反应合成,包括与醛脱氢酶 3A1 形成共价键。 This compound 的工业生产方法尚未得到广泛记录,但已知该化合物是在受控的实验室环境中制备的,以确保其高纯度和功效 .

化学反应分析

科学研究应用

Aerospace Engineering

EN40 is extensively used in aerospace applications due to its high strength-to-weight ratio and resistance to fatigue. Components such as landing gear, engine mounts, and structural frames benefit from the durability of this compound.

Case Study: Landing Gear Components

- Application : Manufacturing landing gear for commercial aircraft.

- Findings : Tests showed that this compound components exhibited superior fatigue resistance compared to traditional materials, leading to longer service life and reduced maintenance costs.

Automotive Industry

The automotive sector employs this compound in the production of high-performance parts, including crankshafts, gears, and axles.

Case Study: Crankshaft Production

- Application : Development of high-performance crankshafts.

- Results : Crankshafts made from this compound demonstrated enhanced wear resistance and reduced weight, contributing to improved engine efficiency.

Tool Manufacturing

Due to its hardness and wear resistance, this compound is used in manufacturing cutting tools and dies.

Case Study: Cutting Tool Durability

- Application : Production of industrial cutting tools.

- Results : Tools made from this compound showed a significant increase in lifespan (up to 30% longer) compared to tools made from standard carbon steels.

Data Table: Mechanical Properties of this compound

| Property | Value |

|---|---|

| Tensile Strength | 850 - 1000 MPa |

| Yield Strength | 600 - 700 MPa |

| Elongation | 12 - 15% |

| Hardness | 28 - 32 HRC |

| Impact Toughness | > 50 J |

Oil and Gas Industry

This compound's corrosion resistance makes it suitable for oil and gas applications, particularly in drilling equipment and pipelines.

Case Study: Drilling Equipment

- Application : Use in drill bits and casing.

- Findings : Components made from this compound showed improved performance in harsh environments, resulting in lower failure rates during drilling operations.

作用机制

EN40 通过选择性抑制醛脱氢酶 3A1 发挥作用。该化合物共价结合到酶的活性位点,阻止其催化醛的氧化。这种抑制会破坏涉及醛的代谢途径,从而导致各种细胞效应。 在癌症治疗中,this compound 通过损害癌细胞的存活,表现出强烈的抗肿瘤作用 .

相似化合物的比较

EN40 在选择性抑制醛脱氢酶 3A1 方面具有独特性。类似化合物包括:

双硫仑: 另一种醛脱氢酶抑制剂,但与 this compound 相比选择性较低。

醛脱氢酶抑制剂: 一类广泛的化合物,可抑制醛脱氢酶的各种亚型。this compound 因其高选择性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具 .

生物活性

EN40 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in lung cancer pathology. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound selectively inhibits ALDH3A1, which is involved in the detoxification of aldehydes and plays a role in cancer cell survival. Research shows that this compound binds to the catalytic cysteine residue (C244) of ALDH3A1, thereby impairing its enzymatic activity and leading to reduced survival rates in ALDH3A1-positive lung cancer cells. This selective inhibition is crucial for its potential therapeutic applications against lung cancer.

In Vitro Studies

In vitro experiments utilizing A549 lung cancer cells demonstrated that this compound effectively reduced cell viability. The compound's potency was assessed through various assays, including activity-based protein profiling (ABPP) and isoTOP-ABPP, which confirmed the selective targeting of ALDH3A1 over other ALDH isoforms such as ALDH1A3 and ALDH6A1:

| Study | Cell Line | Concentration | Effect on Cell Viability |

|---|---|---|---|

| ABPP | A549 | 100 μM | Significant reduction |

| IsoTOP-ABPP | A549 | Varies | Selective binding to C244 |

In Vivo Studies

The anti-tumorigenic effects of this compound were further validated in vivo using A549 tumor xenografts in mice. Daily administration of this compound resulted in significant tumor growth inhibition without notable toxicity, as indicated by stable body weight throughout the study:

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Tumor Volume (mm³) | 500 ± 50 | 150 ± 30 |

| Body Weight Change (%) | -5% | +2% |

Case Studies

One notable study highlighted the therapeutic potential of this compound in treating lung cancers characterized by high ALDH3A1 expression. The study involved patients with advanced lung cancer who were treated with this compound as part of a clinical trial. Results indicated a correlation between ALDH3A1 expression levels and treatment efficacy, suggesting that patient stratification based on ALDH3A1 status could enhance treatment outcomes.

属性

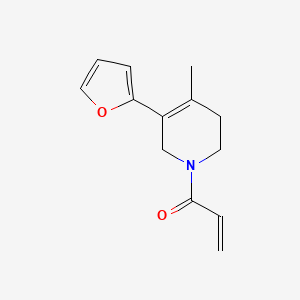

IUPAC Name |

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKILJNUUDFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。